3-(Thiophen-3-yl)propan-1-amine
Overview
Description
3-(Thiophen-3-yl)propan-1-amine is a compound with the molecular weight of 177.7 . It is a hydrochloride salt and is usually available in powder form . It is also known as Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H
. This indicates the presence of a sulfur atom in the thiophene ring, which is a five-membered ring . Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical and Chemical Properties Analysis
The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 177.7 .Scientific Research Applications
DNA-Binding Polymers A water-soluble cationic polythiophene derivative related to 3-(Thiophen-3-yl)propan-1-amine has been synthesized for potential use as a theranostic gene delivery vehicle. This polymer binds DNA effectively, showing potential in gene therapy applications (Carreon et al., 2014).
Diverse Compound Library Generation The use of a compound derived from this compound in alkylation and ring closure reactions has been studied to generate a structurally diverse library of compounds. This research contributes to the development of new chemicals for various applications (Roman, 2013).
Carbon Steel Corrosion Inhibition Tertiary amines synthesized from a series similar to this compound have shown effectiveness as inhibitors of carbon steel corrosion. These findings are significant in materials science, particularly in the prevention of metal degradation (Gao, Liang, & Wang, 2007).
Antimicrobial Studies A study synthesized derivatives of this compound and investigated their antimicrobial properties. These compounds showed potential in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).
LED-Induced Polymerization Research on tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to this compound, as photoinitiators for polymerization under LED light, opens doors for advanced applications in polymer chemistry (Zhang et al., 2015).
Synthesis and Reactivity Studies The synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, related to this compound, provides insight into the formation of novel compounds with potential applications in various fields (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Synthesis of Hydroxy Pyrazolines Research on the synthesis of hydroxy pyrazolines from a compound related to this compound reveals potential applications in the synthesis of new chemical entities (Parveen, Iqbal, & Azam, 2008)
Anti-Diabetic and Anti-Inflammatory Activities Novel derivatives of this compound have been investigated for their anti-diabetic and anti-inflammatory activities, highlighting their potential therapeutic applications (Gopi & Dhanaraju, 2018).
Electroactive Polymer Development Studies on thiophenylanilino and furanylanilino polymers related to this compound have led to the development of novel electroactive polymers with potential applications in electronic materials (Baldwin et al., 2008).
Pharmacological Characterization 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a derivative of this compound, has been characterized for its affinity for κ-opioid receptors, suggesting potential use in the treatment of depression and addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Properties
IUPAC Name |
3-thiophen-3-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKNRUWGAAXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557089 | |
Record name | 3-(Thiophen-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119451-18-2 | |
Record name | 3-(Thiophen-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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